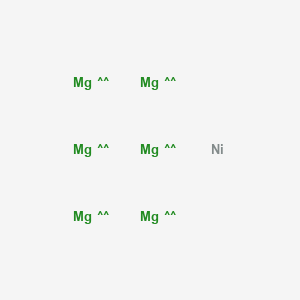
Magnesium--nickel (6/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–nickel (6/1) is a compound consisting of magnesium and nickel in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high strength, while nickel contributes to the compound’s stability and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium–nickel (6/1) can be synthesized through various methods, including mechanical alloying and high-temperature solid-state reactions. One common method involves ball milling magnesium and nickel powders under an inert atmosphere to prevent oxidation. The powders are mixed in the desired ratio and subjected to mechanical milling, which induces solid-state reactions and forms the compound .
Industrial Production Methods: In industrial settings, the compound can be produced using the Pidgeon process, which involves the reduction of magnesium oxide with silicon in the presence of nickel. The process is carried out at high temperatures, typically around 1200°C, in a vacuum or inert atmosphere to prevent oxidation .
化学反应分析
Types of Reactions: Magnesium–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at elevated temperatures, forming magnesium oxide and nickel oxide.
Reduction: It can be reduced using hydrogen gas at high temperatures, resulting in the formation of magnesium hydride and nickel metal.
Substitution: The compound can undergo substitution reactions with halogens, forming magnesium halides and nickel halides.
Major Products Formed:
- Oxidation: Magnesium oxide and nickel oxide
- Reduction: Magnesium hydride and nickel metal
- Substitution: Magnesium halides and nickel halides
科学研究应用
Magnesium–nickel (6/1) has a wide range of applications in scientific research:
作用机制
The mechanism by which magnesium–nickel (6/1) exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. The presence of nickel enhances the compound’s stability and resistance to deactivation, while magnesium contributes to its lightweight and high reactivity .
相似化合物的比较
- Magnesium–copper (6/1)
- Magnesium–zinc (6/1)
- Magnesium–aluminum (6/1)
Comparison: Magnesium–nickel (6/1) is unique due to its combination of lightweight and high strength, along with excellent corrosion resistance. Compared to magnesium–copper (6/1), it offers better stability and resistance to oxidation. Magnesium–zinc (6/1) has similar properties but is less effective as a catalyst. Magnesium–aluminum (6/1) is lighter but lacks the same level of corrosion resistance and catalytic activity .
属性
CAS 编号 |
237081-55-9 |
|---|---|
分子式 |
Mg6Ni |
分子量 |
204.53 g/mol |
InChI |
InChI=1S/6Mg.Ni |
InChI 键 |
NNGZJIVLMLYHQV-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


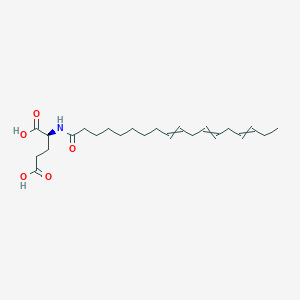
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
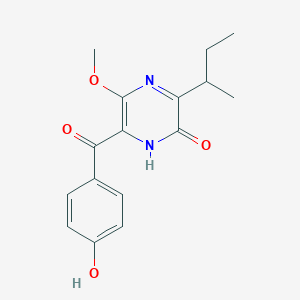

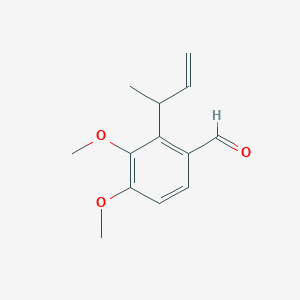
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
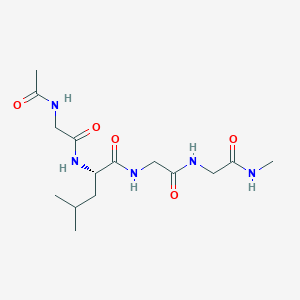
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
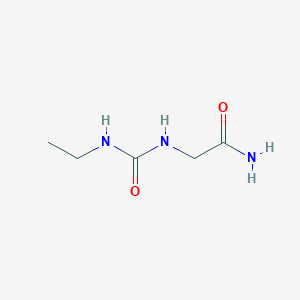
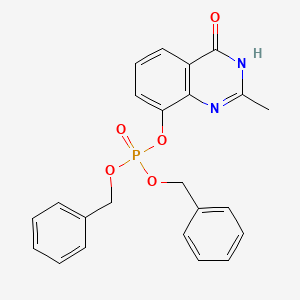
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
